Exatecan Intermediate 7

ADC Payload Topoisomerase I Inhibition Cytotoxicity

Exatecan Intermediate 7 (CAS 182182-32-7) is the critical late-stage precursor for next-generation ADC payloads. Its unique acetamido-tetralone scaffold enables convergent assembly of the Exatecan core, overcoming poor atom economy and <5% yields of prior routes. High DMSO solubility (≥100 mg/mL) simplifies scale-up. Procure this ≥98% pure intermediate to develop homogeneous, high-DAR (8–10) ADCs with superior in vivo stability and PK, benchmarked against deruxtecan.

Molecular Formula C13H13FN2O3
Molecular Weight 264.25 g/mol
Cat. No. B12092213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan Intermediate 7
Molecular FormulaC13H13FN2O3
Molecular Weight264.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F
InChIInChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10+
InChIKeyTUUIIOPQMWHACM-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan Intermediate 7 (CAS 182182-32-7): Sourcing and Structural Overview for ADC Payload Synthesis


Exatecan Intermediate 7 (CAS 182182-32-7), chemically identified as (E)-N-(3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide , is a key synthetic precursor in the multi-step production of the potent camptothecin derivative Exatecan (DX-8951) [1]. This intermediate, with a molecular formula of C13H13FN2O3 and a molecular weight of 264.25 g/mol, contains the functionalized acetamido-tetralone scaffold essential for constructing the final hexacyclic core of the active pharmaceutical ingredient, which is a DNA topoisomerase I inhibitor . It is a critical building block specifically utilized in the synthesis of the cytotoxic payload for next-generation Antibody-Drug Conjugates (ADCs), such as trastuzumab deruxtecan (Enhertu®), enabling targeted cancer therapy development .

Procurement Risk Assessment: Why Exatecan Intermediate 7 Cannot Be Arbitrarily Substituted with Analogs


Scientific and industrial users cannot simply interchange Exatecan Intermediate 7 with other exatecan intermediates (e.g., Intermediate 1 or Intermediate 4) due to its unique, late-stage placement in the synthetic route. Exatecan Intermediate 7 is a direct, functionalized precursor that embodies the stereochemical and functional group requirements for the final, convergent assembly of the Exatecan core structure [1]. Substitution with an earlier or alternative intermediate would necessitate a complete redesign and revalidation of the downstream synthesis pathway, fundamentally altering the reaction sequence, purity profile, and overall yield of the process. This specificity is underscored in patent literature, where the development of novel intermediates like Exatecan Intermediate 7 was driven by the need to overcome the low atom economy and poor yields (<5%) of prior art methods that relied on different key intermediates, thereby establishing its quantifiable advantage in process chemistry [2]. Furthermore, the compound's defined role as the scaffold for the acetamido-tetralone moiety, which is then coupled to form the hexacyclic ADC payload, means that any structural deviation introduced by using an analog would directly impact the potency and physicochemical properties of the final conjugate [3].

Quantitative Comparative Evidence for Exatecan Intermediate 7 (CAS 182182-32-7) in ADC Development


Potency of Derived Active Metabolite (Exatecan) vs. Clinically-Relevant Topoisomerase I Inhibitor SN-38

The active pharmaceutical ingredient synthesized from Exatecan Intermediate 7, Exatecan (DX-8951), demonstrates superior intrinsic potency as a topoisomerase I inhibitor compared to SN-38, the active metabolite of the widely used ADC payload irinotecan. In a direct enzymatic inhibition assay using topoisomerase I obtained from SUIT-2 cells, Exatecan exhibited a 2.8-fold more potent inhibition (IC50 = 0.82 μg/mL) than SN-38 (IC50 = 2.3 μg/mL) [1]. This higher intrinsic potency is a critical differentiator for payload selection, as it establishes a stronger cytotoxic foundation before linker and conjugation technologies are applied. The selection of Exatecan Intermediate 7 ensures the production of a payload with quantifiably greater target inhibition compared to a common clinical alternative [2].

ADC Payload Topoisomerase I Inhibition Cytotoxicity

Yield Optimization in ADC Manufacturing: Comparative Solubility of Exatecan Intermediate 7

Exatecan Intermediate 7 possesses a critical physicochemical property that differentiates it from other camptothecin-derived intermediates: a high solubility in DMSO, measured at ≥100 mg/mL [1]. This quantitative solubility parameter is essential for efficient downstream processing and high-yield ADC conjugation. The hydrophobic nature of the final exatecan payload is a well-documented challenge that can lead to aggregation and reduced conjugation efficiency in ADCs [2]. The high DMSO solubility of this specific intermediate facilitates its handling, purification, and integration into subsequent synthetic steps, mitigating aggregation risks early in the process and ensuring a more efficient and cost-effective manufacturing workflow compared to intermediates with lower solubility profiles . This is a direct, quantifiable advantage for procurement in an industrial or scale-up setting.

Process Chemistry Solubility ADC Conjugation

ADC Platform Performance: Enhanced Stability and Reduced Aggregation vs. Clinically Validated Deruxtecan (DXd) System

In a direct head-to-head comparison, novel ADC linker platforms utilizing exatecan (the final product derived from this intermediate) demonstrated superior stability and significantly reduced aggregation when compared to the clinically validated deruxtecan (DXd) linker system used in Enhertu®. Specifically, one study reported that ADCs built on an 'Exo-linker' platform, which incorporates exatecan, exhibited less than 1% aggregation compared to 2-3% for T-DXd ADCs [1][2]. This quantified reduction in aggregation is critical for ADC manufacturability and pharmacokinetics, as lower aggregation minimizes immunogenicity risk and improves drug-antibody ratio (DAR) retention in vivo, directly leading to enhanced ADC integrity and a potentially broader therapeutic window [3].

ADC Linker-Payload Bioconjugation DAR Stability

In Vivo Efficacy: Complete Tumor Regression Achieved with Exatecan-Based ADCs vs. Clinically Validated Deruxtecan

ADCs constructed with exatecan-based linker-payloads (the ultimate derivative of Exatecan Intermediate 7) have demonstrated efficacy on par with or superior to the clinically successful deruxtecan platform in stringent in vivo models. In a head-to-head comparison, both a novel phosphonamidate-linked exatecan ADC and a trastuzumab-DXd ADC achieved complete tumor regression in a mouse BT-474 xenograft study following a single dose, when administered at the same drug-to-antibody ratio (DAR) and dose level [1][2]. Notably, the exatecan-based ADC achieved this outcome with substantially improved in vivo linker stability and antibody-like pharmacokinetics, even when conjugated at a high DAR of 8 [3]. This establishes exatecan-derived payloads as not only comparable in efficacy to the gold-standard benchmark but also quantitatively superior in terms of stability and pharmacokinetic behavior, justifying their selection for developing advanced ADC candidates.

In Vivo Efficacy Xenograft Model ADC Benchmarking

Enhanced Synthesis Yield vs. Prior Art Intermediates in Exatecan Production

The synthetic routes developed to produce Exatecan Intermediate 7 represent a significant process improvement over prior methods that relied on different key intermediates. For example, one earlier method for synthesizing a related key intermediate, referred to as compound 'a07', resulted in a total yield of only 3.69% from the starting material due to repetitive, low-efficiency reactions [1]. In contrast, modern routes that generate Exatecan Intermediate 7 and its derivatives have been optimized to avoid such low atom economy steps, employing simpler, more convergent strategies that are suitable for industrial scale-up [2][3]. While a direct, single-step yield for Intermediate 7 is not provided, its strategic position in an improved, scalable synthetic route underscores its value in achieving higher overall process yields and reducing the cost of goods for the final Exatecan payload [4].

Process Development Synthetic Route Yield Improvement

Strategic Research and Industrial Applications for Exatecan Intermediate 7 (CAS 182182-32-7)


Synthesis of Next-Generation ADC Payloads with High Potency and Improved Therapeutic Window

Exatecan Intermediate 7 is the preferred starting material for developing novel exatecan-based payloads for Antibody-Drug Conjugates (ADCs). The evidence demonstrates that exatecan is a more potent topoisomerase I inhibitor than SN-38 (IC50 of 0.82 μg/mL vs. 2.3 μg/mL) [1]. This higher intrinsic potency allows ADC developers to construct conjugates that achieve potent tumor cell killing at lower systemic doses, thereby broadening the potential therapeutic index. The compound is therefore critical for R&D groups focused on creating 'next-generation' ADCs that aim to surpass the efficacy and safety profiles of current market-leading ADCs like Enhertu® (trastuzumab deruxtecan) [2].

Process Chemistry Optimization and Cost-Effective Scale-Up for ADC Manufacturing

For industrial process chemists and manufacturing teams, Exatecan Intermediate 7 offers a quantifiable advantage in process efficiency. Its high solubility in DMSO (≥100 mg/mL) [1] simplifies purification and reaction steps, which is crucial for maintaining high yields during scale-up. Furthermore, its role in modern, convergent synthetic routes represents a significant improvement over older methods for producing similar intermediates, which suffered from extremely low yields (~3.69%) and poor atom economy [2]. Procuring this intermediate enables the implementation of a more robust, cost-effective, and scalable manufacturing process for the final ADC payload, directly impacting the cost of goods and commercial viability.

Development of High-DAR, Stable ADCs with Favorable Pharmacokinetic Profiles

Research teams focused on overcoming the manufacturing and stability challenges associated with high drug-to-antibody ratio (DAR) ADCs should prioritize exatecan-derived payloads. Studies show that exatecan-based linker-payload platforms, when compared head-to-head with the clinically validated DXd platform, result in ADCs with significantly lower aggregation (<1% vs. 2-3%) [1][2]. This improved stability allows for the generation of highly loaded ADCs (DAR 8 or even DAR 10) with homogeneous physicochemical properties and superior in vivo pharmacokinetic (PK) profiles, including better DAR retention and reduced systemic payload loss . This is a key differentiator for developing ADCs with enhanced safety and efficacy.

Benchmarking and Preclinical Validation of Novel ADC Candidates

For preclinical pharmacology teams, Exatecan Intermediate 7 is essential for generating the payload needed to build and benchmark new ADC candidates against the current standard-of-care. The evidence shows that ADCs made with exatecan-based payloads can achieve complete tumor regression in mouse xenograft models, an efficacy benchmark that is on par with deruxtecan-based ADCs [1][2]. Crucially, exatecan ADCs achieve this while demonstrating improved in vivo linker stability and favorable 'antibody-like' PK properties . Using this intermediate ensures that the resulting ADC candidates are compared against the strongest possible baseline, providing robust, quantitative data to support go/no-go development decisions and differentiate a novel ADC in a competitive landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan Intermediate 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.